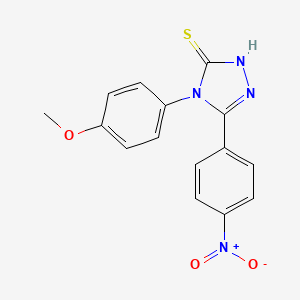
4-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound with an intriguing structure. Let’s break it down:
4H-1,2,4-triazole ring: This compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The position of the substituents on this ring gives rise to its unique properties.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Click Chemistry:
Industrial Production:
- While MTT is not produced on an industrial scale, its synthesis can be adapted for larger-scale applications.
Chemical Reactions Analysis
MTT undergoes various reactions:
Oxidation: The nitro group can be reduced to an amino group, leading to different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Cyclization: MTT can form other heterocyclic compounds through intramolecular reactions.
Common reagents include reducing agents (e.g., SnCl₂), thiolating agents (e.g., NaSH), and catalysts (e.g., CuSO₄).
Scientific Research Applications
MTT has diverse applications:
Biochemistry and Cell Viability Assays: MTT is used to assess cell viability by measuring mitochondrial activity. It forms a colored formazan product upon reduction by living cells.
Antioxidant Properties: MTT exhibits antioxidant effects due to its thiol group.
Anticancer Research: Some MTT derivatives show promising anticancer activity.
Metal Chelation: The thiol group can chelate metal ions.
Mechanism of Action
- MTT’s mechanism of action involves its antioxidant properties, potential metal chelation, and interactions with cellular components.
- It may influence redox pathways and protect against oxidative stress.
Comparison with Similar Compounds
MTT: vs. :
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12N4O3S/c1-22-13-8-6-11(7-9-13)18-14(16-17-15(18)23)10-2-4-12(5-3-10)19(20)21/h2-9H,1H3,(H,17,23) |
InChI Key |
CSGNCGKHWIWPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















